molecular formula C10H9BrF2O2 B6146363 2-(4-bromo-2,3-difluorophenyl)-2-methylpropanoic acid CAS No. 2002335-70-6

2-(4-bromo-2,3-difluorophenyl)-2-methylpropanoic acid

Cat. No.: B6146363
CAS No.: 2002335-70-6
M. Wt: 279.1
InChI Key:
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Description

2-(4-bromo-2,3-difluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H9BrF2O2. This compound is characterized by the presence of bromine, fluorine, and a propanoic acid group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of boron tribromide in dichloromethane at low temperatures to achieve bromination . The reaction is carried out at -20°C and then allowed to warm to room temperature over 12 hours. The resulting product is then purified through standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,3-difluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

2-(4-bromo-2,3-difluorophenyl)-2-methylpropanoic acid is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,3-difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can form strong interactions with proteins and enzymes, affecting their activity. The propanoic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2,3-difluorophenyl)-2-methylpropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a propanoic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2002335-70-6

Molecular Formula

C10H9BrF2O2

Molecular Weight

279.1

Purity

95

Origin of Product

United States

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